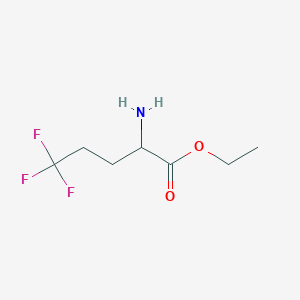

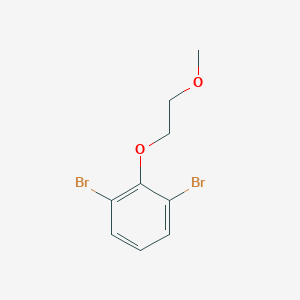

![molecular formula C18H23NO5S B2586274 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide CAS No. 2321336-44-9](/img/structure/B2586274.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a tetrahydro-2H-thiopyran-4-yl group, which is a type of cyclic sulfur-containing compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the acrylamide group suggests that it could participate in Michael addition reactions or other types of conjugate addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .科学的研究の応用

Chemical Synthesis and Polymerization

Research into the polymerization of acrylamides containing specific moieties, such as amino acid derivatives or phenylalanine, has been conducted to synthesize homopolymers with controlled molecular weight and polydispersity. For instance, Mori, Sutoh, and Endo (2005) demonstrated the controlled radical polymerization of an acrylamide having an amino acid moiety in the side chain via RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization, resulting in polymers with low polydispersity and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Photopolymerization Initiatives

Photopolymerization studies, such as those initiated by O-acyloximes, have explored the synthesis of acryl derivatives through photolysis, revealing insights into the kinetics of photopolymerizations of acrylamide and methacrylate, and the production of copolymers with applications in various fields (Delzenne, Laridon, & Peeters, 1970) (Delzenne, Laridon, & Peeters, 1970).

Antimicrobial Activity Evaluation

Novel functionalized monomers based on specific chemical structures have been synthesized and polymerized, with their thermal behavior and antimicrobial activities evaluated. Saraei et al. (2016) synthesized two novel acrylate monomers and demonstrated moderate to good antibacterial and antifungal activities through polymerization, highlighting potential applications in medical and environmental fields (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

Graft Polymerization Techniques

Research into the graft polymerization of vinyl monomers onto carbon black using redox systems provides a method for modifying the surface properties of carbon black, with applications ranging from material science to electronics (Tsubokawa, Fujiki, & Sone, 1988) (Tsubokawa, Fujiki, & Sone, 1988).

Synthesis and Application in Supramolecular Chemistry

The synthesis of copolymers incorporating phenolphthalein derivatives for pH-sensitive properties and their application in supramolecular polymer chemistry, including β-cyclodextrin complexation, have been explored, indicating potential uses in smart materials and sensors (Fleischmann, Ritter, 2013) (Fleischmann & Ritter, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S/c20-7-8-24-18(5-9-25-10-6-18)12-19-17(21)4-2-14-1-3-15-16(11-14)23-13-22-15/h1-4,11,20H,5-10,12-13H2,(H,19,21)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMVTEJUYWJHTM-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

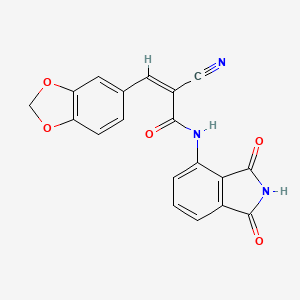

![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)

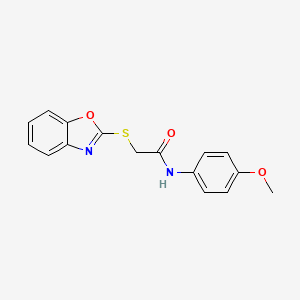

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)

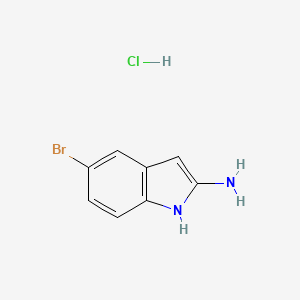

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)

![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)

![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)

![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)